molecular formula C9H10N2O4 B14540542 N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide CAS No. 62106-29-0

N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide

Cat. No.: B14540542
CAS No.: 62106-29-0
M. Wt: 210.19 g/mol
InChI Key: IRBDHDCSANDNFC-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide group

Properties

CAS No.

62106-29-0

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

N-(3-hydroxy-4-methyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H10N2O4/c1-5-3-4-7(10-6(2)12)8(9(5)13)11(14)15/h3-4,13H,1-2H3,(H,10,12)

InChI Key

IRBDHDCSANDNFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide typically involves the acetylation of 3-hydroxy-4-methyl-2-nitroaniline. The reaction is carried out using acetic anhydride in the presence of a suitable solvent such as acetic acid. The reaction conditions generally include room temperature and a reaction time of several hours to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison: N-(3-Hydroxy-4-methyl-2-nitrophenyl)acetamide is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties in terms of solubility, stability, and reactivity, making it a valuable compound for various applications .

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